4,5-Dibromothiophene-2-carboxamide
Overview
Description
4,5-Dibromothiophene-2-carboxamide is a useful research compound. Its molecular formula is C5H3Br2NOS and its molecular weight is 284.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.82816 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
4,5-Dibromothiophene-2-carboxamide and related compounds have been extensively studied in the context of organic synthesis and chemical applications. For example, a study by Handy and Mayi (2007) demonstrated the successful double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, highlighting its utility in creating complex organic structures (Handy & Mayi, 2007). Similarly, Dang and Chen (2007) explored the one-pot oxidation and bromination of dihydrothiophenes, leading to the synthesis of 3,4-diaryl-2,5-dibromothiophenes, which are valuable as building blocks in organic synthesis (Dang & Chen, 2007). These studies indicate the compound's potential in facilitating complex chemical reactions and creating new molecular structures.
Applications in Material Science
In the field of material science, this compound derivatives have shown promise. Spencer et al. (2003) found that certain 2,5-dibromothiophene compounds could polymerize spontaneously in solid-state, suggesting potential applications in the development of new materials (Spencer et al., 2003). This spontaneous polymerization could be valuable for creating novel polymers with unique properties.
Biological and Pharmacological Research
In the realm of biological and pharmacological research, compounds related to this compound have been investigated for various potential applications. Threadgill et al. (1999) synthesized thiophenecarboxamides and evaluated them as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair, highlighting their potential use in cancer therapy (Threadgill et al., 1999). This suggests that derivatives of this compound could play a role in the development of new cancer treatments.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4,5-Dibromothiophene-2-carboxamide is the cyclooxygenase-2 receptor (COX2) . COX2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with COX2 by binding to key residues located in the active site of the enzyme . This binding inhibits the activity of COX2, thereby reducing the production of prostaglandins and mitigating inflammation .
Biochemical Pathways
The inhibition of COX2 by this compound affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are lipid compounds that mediate various physiological processes, including inflammation . By inhibiting COX2, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammation .
Result of Action
The molecular effect of this compound’s action is the inhibition of COX2, leading to a decrease in prostaglandin synthesis . At the cellular level, this results in a reduction of the inflammatory response .
Properties
IUPAC Name |
4,5-dibromothiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NOS/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJYZDZDPDUJNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297461 | |
Record name | 4,5-Dibromo-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171851-27-7 | |
Record name | 4,5-Dibromo-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171851-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dibromo-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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